N-Benzyl-4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)cyclohexanecarboxamide
N-Benzyl-4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)cyclohexanecarboxamide
Brand Name:
Vulcanchem
CAS No.:
956790-40-2
VCID:
VC0493613
InChI:
InChI=1S/C22H33NO3S/c1-2-3-7-18-10-12-20(13-11-18)22(24)23(16-19-8-5-4-6-9-19)21-14-15-27(25,26)17-21/h4-6,8-9,18,20-21H,2-3,7,10-17H2,1H3
SMILES:
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3
Molecular Formula:
C22H33NO3S
Molecular Weight:
391.6g/mol
N-Benzyl-4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)cyclohexanecarboxamide
CAS No.: 956790-40-2
Main Products
VCID: VC0493613
Molecular Formula: C22H33NO3S
Molecular Weight: 391.6g/mol
CAS No. | 956790-40-2 |
---|---|
Product Name | N-Benzyl-4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)cyclohexanecarboxamide |
Molecular Formula | C22H33NO3S |
Molecular Weight | 391.6g/mol |
IUPAC Name | N-benzyl-4-butyl-N-(1,1-dioxothiolan-3-yl)cyclohexane-1-carboxamide |
Standard InChI | InChI=1S/C22H33NO3S/c1-2-3-7-18-10-12-20(13-11-18)22(24)23(16-19-8-5-4-6-9-19)21-14-15-27(25,26)17-21/h4-6,8-9,18,20-21H,2-3,7,10-17H2,1H3 |
Standard InChIKey | IUDNTYSSWIVXEY-UHFFFAOYSA-N |
SMILES | CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Canonical SMILES | CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
PubChem Compound | 2964650 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume